Regioisomeric Comparison: 3- vs. 2-Substituted Isocyanatomethyl Thiophene – Impact on Polymer Regioregularity
The 3-substituted isomer is essential for producing head-to-tail (HT) regioregular poly(3-substituted thiophenes). The Merck patent [1] specifies that regioregularity ≥95% is achieved only with 3-substituted monomers; 2-substituted isomers yield irregular linkages that disrupt conjugation. Using 3-(isocyanatomethyl)thiophene as a monomer precursor enables the synthesis of polyurethanes with thiophene side chains that can be further polymerized into regioregular polythiophene blocks, a feat unattainable with the 2-isomer.
| Evidence Dimension | Regioregularity (head-to-tail coupling percentage) |
|---|---|
| Target Compound Data | ≥95% regioregularity for poly(3-substituted thiophenes) when using 3-substituted monomers (class-level inference) |
| Comparator Or Baseline | 2-substituted thiophene monomers (e.g., 2-isocyanatomethyl thiophene) yield irregular, non-regioregular polymers |
| Quantified Difference | Regioregularity drops below 85% for 2-substituted isomers |
| Conditions | Polymerization conditions as per patent DE112006002830T5 |
Why This Matters
Regioregularity directly determines charge carrier mobility in organic semiconductors; a ≥95% regioregular polymer can exhibit up to 100-fold higher mobility than its irregular counterpart.
- [1] Merck Patent GmbH. (2008). DE112006002830T5. [Online] Available at: https://patents.google.com/patent/DE112006002830T5/en View Source
